molecular formula C16H15F3N6O3 B2598784 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034593-90-1

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2598784
CAS No.: 2034593-90-1
M. Wt: 396.33
InChI Key: BVLLFOZJYRQUOA-UHFFFAOYSA-N
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Description

This compound features a unique hybrid heterocyclic architecture combining a 1,2,3-triazole and a 3-methyl-1,2,4-oxadiazole moiety linked via an ethyl spacer to an acetamide core. The acetamide is further substituted with a 4-(trifluoromethoxy)phenyl group, a structural motif known to enhance lipophilicity and metabolic stability . The triazole ring is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that ensures regioselective 1,4-substitution . This synthetic approach aligns with green chemistry principles, minimizing byproducts and maximizing efficiency .

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O3/c1-10-21-15(28-23-10)13-9-25(24-22-13)7-6-20-14(26)8-11-2-4-12(5-3-11)27-16(17,18)19/h2-5,9H,6-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLLFOZJYRQUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate elements from both the triazole and oxadiazole families. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For example, ultrasound-assisted synthesis methods have shown promise in improving the efficiency of creating similar triazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing both triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing notable antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The MTT assay results indicated a dose-dependent inhibition of HepG2 liver cancer cells, with specific derivatives showing IC50 values as low as 12.5 µg/mL . The presence of electron-donating groups in the structure has been linked to increased anti-proliferative activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the substituents on the triazole and oxadiazole rings can significantly affect biological activity. Compounds with methyl substitutions at specific positions on the aromatic ring tend to enhance activity against cancer cell lines .

CompoundSubstituentsIC50 (µg/mL)Activity
6d2-methyl12.5High
6b3-methyl15.0Moderate
6eBromo28.4Low

Case Study 1: Anticancer Screening

A study conducted by researchers evaluated a series of N-substituted triazole derivatives for their anticancer properties. The findings indicated that compounds with specific electronic properties exhibited superior activity against HepG2 cells, emphasizing the importance of substituent selection in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against pathogenic bacteria. The study highlighted that certain derivatives not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilm formation, which is crucial in treating chronic infections .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share the acetamide backbone but differ in substituents and heterocyclic systems. Key comparisons include:

Compound Heterocyclic System Substituents Key Structural Differences
Target Compound 1,2,3-triazole + 1,2,4-oxadiazole 4-(trifluoromethoxy)phenyl, ethyl spacer Combines triazole and oxadiazole; trifluoromethoxy enhances lipophilicity
N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)-2-(4-(fluorophenyl)triazolyl)acetamide () 1,2,3-triazole 2-fluorophenyl, methylsulfonyl Lacks oxadiazole; methylsulfonyl may improve solubility but reduce membrane permeability
N-[4-(4-acetyl-5-methyl-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide () 1,2,3-triazole + 1,2,5-oxadiazole Acetyl group Oxadiazole isomer (1,2,5 vs. 1,2,4); acetyl may reduce metabolic stability compared to CF3O
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () 1,3,4-thiadiazole 4-(trifluoromethyl)phenyl Thiadiazole replaces triazole/oxadiazole; trifluoromethyl vs. trifluoromethoxy

Pharmacological and Functional Implications

  • Antiproliferative Activity : Hydroxyacetamide derivatives () demonstrate antiproliferative effects via imidazolone and triazolyl sulfanyl groups. The target compound’s trifluoromethoxy group may enhance tumor cell targeting due to increased lipophilicity .
  • Metabolic Stability : The 4-(trifluoromethoxy)phenyl group in the target compound likely offers superior metabolic resistance compared to acetyl or methylsulfonyl groups in analogs .

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